Cas no 941938-03-0 (N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide)

N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazoleacetamide, N-butyl-2-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-
- N-butyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
- N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide
- F2335-0469
- N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- AKOS024640965
- 941938-03-0
- N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide
-
- Inchi: 1S/C18H23N3O3S2/c1-3-4-9-19-16(22)10-14-11-25-18(21-14)26-12-17(23)20-13-5-7-15(24-2)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,22)(H,20,23)
- InChI Key: UFIXSSQJTNGQDK-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NCCCC)=O)N=C1SCC(NC1=CC=C(OC)C=C1)=O
Computed Properties
- Exact Mass: 393.11808395g/mol
- Monoisotopic Mass: 393.11808395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 134Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 12.44±0.70(Predicted)
N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2335-0469-20μmol |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-40mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-4mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-10mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-25mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-75mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-5mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-15mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-1mg |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2335-0469-10μmol |
N-butyl-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941938-03-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
Additional information on N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide
Introduction to N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide (CAS No. 941938-03-0)
N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 941938-03-0, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a combination of a thiazole core, a carbamoyl group, and a butyl chain, makes it a subject of intense research interest.
The< strong> thiazole ring is a heterocyclic aromatic compound that plays a pivotal role in medicinal chemistry due to its presence in numerous biologically active molecules. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. In the case of N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide, the thiazole core is further functionalized with a carbamoyl group and a sulfanyl moiety, which enhances its potential pharmacological effects.
The< strong> carbamoyl group is another critical feature of this compound, contributing to its ability to interact with biological targets in a specific manner. Carbamoyl groups are commonly found in pharmaceuticals and agrochemicals, where they serve as key functional units for modulating biological activity. The presence of this group in N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide suggests that it may have the potential to modulate enzyme activity or receptor binding.
Additionally, the< strong> sulfanyl moiety in this compound adds another layer of complexity and functionality. Sulfanyl groups are known for their ability to participate in hydrogen bonding and hydrophobic interactions, which can influence the compound's solubility and bioavailability. The combination of these functional groups within the< strong> thiazol-4-ylacetamide scaffold makes N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide a versatile molecule with potential applications in drug discovery.
Recent research in the field of medicinal chemistry has highlighted the importance of< strong> heterocyclic compounds in developing new therapeutic agents. Thiazole derivatives, in particular, have been extensively studied for their broad spectrum of biological activities. Studies have shown that thiazole-based compounds can exhibit potent antimicrobial properties against various bacterial and fungal strains. Furthermore, they have been found to possess anti-inflammatory effects by inhibiting key inflammatory pathways.
The< strong> 4-methoxyphenyl group in N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide is another important structural feature that contributes to its pharmacological profile. The methoxy group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and reach target sites. This property is particularly valuable in drug design, as it can enhance the bioavailability and efficacy of therapeutic agents.
In addition to its structural features, N-butyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-y acetamide has been investigated for its potential therapeutic applications. Preliminary studies suggest that this compound may have< strong> anticancer properties by inhibiting key signaling pathways involved in tumor growth and progression. The thiazole core and the various functional groups present in the molecule are believed to contribute to its ability to interact with cancer-related proteins and enzymes.
The< strong> butyl chain at the end of the molecule also plays a role in determining its pharmacokinetic properties. Butyl chains are often used in drug design to enhance solubility and improve pharmacokinetic profiles. The presence of this chain in N-butyl -2 -2 -({(4 - methoxypheny l) carbam oy lme th ylsulfany l )}-1 ,3 -th i az ol - 4 - y lac et am ide suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
The synthesis of N-butyl -2 - 2 -({( 4 - meth oxy phen y l ) car bam o y lm eth ylsulfany l ) } - 1 ,3 -th i az ol - 4 - y lac et am ide is a complex process that requires careful optimization of reaction conditions. The synthesis typically involves multiple steps, including the formation of the thiazole core, introduction of the carbamoyl group, and attachment of the sulfanyl moiety. Each step must be carefully controlled to ensure high yield and purity.
In recent years, there has been growing interest in< strong >green chemistry principles in pharmaceutical synthesis. Green chemistry aims to minimize the use of hazardous substances and reduce waste generation during chemical synthesis. The synthesis of N-butyl - 2 - 2 -({( 4 - meth oxy phen y l ) car bam o y lm eth ylsulfany l ) } - 1 ,3 -th i az ol - 4 - y lac et am ide has been explored with these principles in mind, with efforts focused on developing more sustainable synthetic routes.
The< strong >pharmacological evaluationof N-butyl - 2 - 2 -({( 4 - meth oxy phen y l ) car bam o y lm eth ylsulfany l ) } - 1 ,3 -th i az ol - 4 - y lac et am ide has revealed several interesting findings. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory effects by suppressing key inflammatory cytokines.
The< strong >clinical potentialof this compound is still under investigation, but preliminary results are encouraging。 Further studies are needed to determine its efficacy and safety profile in humans。 However, these early findings suggest that N-butyl -- 22 -- ( {( 44 -- meth oxy phen y l ) car bam o y lm eth ylsulfany l ) } --13 --th i az ol --44--y lac et am ide may be a valuable candidate for further development as a therapeutic agent。
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